N-(cyclohexylmethyl)prop-2-enamide
Description
Contextualization within Organic Chemistry and Amide Functional Group Chemistry
At its core, N-(cyclohexylmethyl)prop-2-enamide is a secondary amide. The amide functional group is one of the most fundamental and prevalent linkages in organic chemistry and biochemistry, famously connecting amino acids to form proteins. The reactivity of the amide bond, or lack thereof, is crucial to its function. It is relatively stable to hydrolysis but can be cleaved under specific conditions. The nitrogen atom of the amide is generally considered non-basic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.
The prop-2-enamide portion of the molecule, also known as an acrylamide (B121943), introduces a reactive vinyl group. This α,β-unsaturated system is susceptible to nucleophilic attack, a characteristic that is widely exploited in polymer chemistry for the synthesis of polyacrylamides.
Significance of Cyclohexylmethyl and Prop-2-enamide Moieties in Molecular Design
The two key structural motifs of this compound, the cyclohexylmethyl group and the prop-2-enamide group, each contribute unique properties that are highly valued in molecular design.
The cyclohexyl group is a non-polar, alicyclic substituent. Its inclusion in a molecule can increase lipophilicity, which can be a critical factor in the design of pharmacologically active compounds, influencing their ability to cross cell membranes. The three-dimensional, chair-like conformation of the cyclohexane (B81311) ring can also introduce conformational rigidity, which can be advantageous in locking a molecule into a specific shape for optimal interaction with a biological target.
The prop-2-enamide moiety is a versatile functional group. The vinyl group is a polymerizable unit, making compounds containing this moiety valuable as monomers in the synthesis of polymers with a wide range of properties. Furthermore, the electrophilic nature of the double bond allows for Michael-type addition reactions, a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds in organic synthesis. This reactivity also underlies the use of some acrylamide-containing compounds as covalent inhibitors in drug discovery.
Overview of Research Trajectories for this compound
Given the functionalities present in this compound, several research trajectories can be envisaged. Its primary potential lies in the field of polymer science . As a monomer, its polymerization would lead to a polymer with cyclohexylmethyl side chains. These bulky, hydrophobic groups would likely impart interesting properties to the resulting polymer, such as altered solubility, thermal stability, and mechanical strength. Such polymers could find applications as specialty coatings, adhesives, or in the development of new materials.
In the realm of medicinal chemistry , while no specific biological activity has been reported for this compound, its structure is reminiscent of molecules explored in drug discovery. The synthesis of a library of related compounds, modifying the cyclohexyl ring or the substitution on the amide nitrogen, could be a starting point for screening for various biological activities. For instance, the synthesis of more complex N-substituted acrylamides via methods like the Ugi four-component reaction has been explored for generating molecules with potential biological applications. mdpi.com
Finally, this compound can serve as a building block in organic synthesis . The reactive acrylamide moiety can be transformed into a variety of other functional groups, allowing for the construction of more complex molecular architectures.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 103297-86-5 | uni.lunih.gov |
| Molecular Formula | C₁₀H₁₇NO | uni.lu |
| Molecular Weight | 167.25 g/mol | uni.lu |
| Appearance | Not specified in literature | |
| Boiling Point | Predicted: 306.3 °C at 760 mmHg (for the related N-cyclohexylprop-2-enamide) | |
| Melting Point | Not specified in literature | |
| Solubility | Expected to be soluble in organic solvents and poorly soluble in water | |
| Predicted XlogP | 2.5 | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
N-(cyclohexylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKTZVTYQXQHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Cyclohexylmethyl Prop 2 Enamide and Its Analogs
Direct Acylation Routes
Direct acylation represents the most conventional approach to forming the amide bond in N-(cyclohexylmethyl)prop-2-enamide. These methods are characterized by the reaction of cyclohexylmethylamine with a reactive form of prop-2-enoic acid.
N-Acylation Approaches Utilizing Acryloyl Halides and Cyclohexylmethylamine
The reaction of cyclohexylmethylamine with an acryloyl halide, most commonly acryloyl chloride, is a primary method for the synthesis of this compound. This nucleophilic acyl substitution is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
The general procedure involves dissolving cyclohexylmethylamine in a suitable aprotic solvent, such as dichloromethane (B109758) or diethyl ether. The reaction is often cooled to 0 °C before the dropwise addition of acryloyl chloride. A tertiary amine base, like triethylamine (B128534) or pyridine, is added to scavenge the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the product. uaic.ro The reaction progress can be monitored by techniques such as thin-layer chromatography. Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.
| Reactants | Reagents/Solvents | Product |
| Cyclohexylmethylamine, Acryloyl chloride | Triethylamine, Dichloromethane | This compound |
| Anthrylamines, Acryloyl or Methacryloyl chloride | Triethylamine | Anthracene-based acrylamides and methacrylamides |
| Diethyl aminomethylphosphonate, Acryloyl chloride | - | Diethyl (acrylamidomethyl)phosphonate |
This table showcases examples of N-acylation reactions to form various acrylamides.
Application of the Schotten-Baumann Method in N-Prop-2-enamide Synthesis
The Schotten-Baumann reaction provides a robust and widely used method for the synthesis of amides, including N-prop-2-enamides. This method is particularly useful as it is performed under biphasic conditions, typically using an aqueous solution of a base and an organic solvent. wikipedia.org This allows for the efficient neutralization of the acid byproduct while the reactants and product remain in the organic phase. wikipedia.org
In a typical Schotten-Baumann procedure for synthesizing an N-substituted acrylamide (B121943), the amine is dissolved in an organic solvent like dichloromethane. An aqueous solution of a base, commonly sodium hydroxide (B78521), is then added. iitk.ac.inchemistnotes.com Acryloyl chloride is added dropwise to the vigorously stirred biphasic mixture. The base in the aqueous phase neutralizes the liberated hydrochloric acid, preventing the protonation of the starting amine and thus allowing it to react completely. organic-chemistry.org The use of an excess of aqueous base can also help to hydrolyze any unreacted acryloyl chloride. iitk.ac.inchemistnotes.com A classic example involves the reaction of aniline (B41778) with benzoyl chloride in the presence of aqueous sodium hydroxide to form benzanilide. chemistnotes.com This methodology is readily applicable to the synthesis of this compound.
| Amine | Acyl Halide | Base | Solvent System | Product |
| Benzylamine | Acetyl chloride | Aqueous NaOH | Water/Dichloromethane | N-benzylacetamide wikipedia.org |
| Aniline | Benzoyl chloride | Aqueous NaOH | Water/Organic Solvent | Benzanilide chemistnotes.com |
This table illustrates the general components of the Schotten-Baumann reaction for amide synthesis.
Indirect Synthetic Pathways
Strategies Involving Electrophilic Amide Activation
A novel approach to the synthesis of enamides involves the direct dehydrogenation of a pre-formed amide through electrophilic activation. This strategy avoids the handling of reactive acryloyl halides. In a recently developed method, an N-alkyl amide can be treated with a combination of a strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LiHMDS), and an electrophilic activator like triflic anhydride (B1165640) (Tf₂O). This process is thought to proceed through the formation of an iminium triflate intermediate, which enhances the acidity of the proton on the carbon alpha to the nitrogen, facilitating its removal by the base to form the enamide. This one-step method is notable for its broad substrate scope, encompassing both cyclic and acyclic amides.
Multi-Component Reaction Approaches for Related Enamide Derivatives
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, provide an efficient pathway to complex molecules, including enamide derivatives. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be utilized to generate structures related to this compound. wikipedia.org
In a relevant example, the synthesis of N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide was achieved through a one-pot Ugi reaction. mdpi.com This reaction brought together 4-(octyloxy)aniline, paraformaldehyde, acrylic acid, and cyclohexyl isocyanide at room temperature in methanol (B129727). mdpi.com The reaction proceeds through the formation of an imine from the aniline and formaldehyde, which is then protonated by the acrylic acid. The cyclohexyl isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by an intramolecular Mumm rearrangement to yield the final α-acylamino amide product. wikipedia.orgnumberanalytics.com This demonstrates the power of MCRs to rapidly assemble complex enamide-containing structures from simple precursors.
| Component 1 | Component 2 | Component 3 | Component 4 | Solvent | Product |
| 4-(Octyloxy)aniline | Paraformaldehyde | Acrylic acid | Cyclohexyl isocyanide | Methanol | N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide mdpi.com |
| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Polar aprotic (e.g., DMF) | bis-amide wikipedia.org |
This table outlines the components of the Ugi four-component reaction for the synthesis of complex amides.
Precursor Functionalization and Subsequent Amide Bond Formation
Another indirect strategy involves the functionalization of a precursor molecule, followed by the formation of the amide bond. This approach can be particularly useful for introducing specific functionalities into the final molecule.
For instance, a synthetic route could commence with the functionalization of an amine. An example from the literature describes the synthesis of phosphonic acid-functionalized acrylamides. ku.edu.tr In this work, various ω-aminophosphonates, such as diethyl aminomethylphosphonate, are first synthesized. These functionalized amines are then reacted with acryloyl chloride in a subsequent step to form the corresponding N-acryloyl phosphonate (B1237965) esters. ku.edu.tr Finally, hydrolysis of the phosphonate esters yields the desired phosphonic acid-containing acrylamide monomers. ku.edu.tr A similar strategy could be envisioned for the synthesis of this compound, where a functionalized cyclohexylmethylamine precursor is first prepared and then subjected to acylation with acryloyl chloride. This modular approach allows for the incorporation of diverse chemical moieties into the final enamide structure.
Optimization of Reaction Conditions and Green Chemistry Considerations
The optimization of reaction parameters is paramount in developing commercially viable and environmentally benign synthetic routes for this compound. Key areas of focus include the selection of appropriate solvents, precise temperature control, and the implementation of effective catalytic systems.
Solvent Effects and Temperature Optimization
The choice of solvent and the reaction temperature profoundly influence the rate, yield, and purity of the product in the synthesis of N-substituted acrylamides. The traditional Schotten-Baumann reaction, a common method for preparing amides from amines and acyl chlorides, is often carried out in a two-phase system, typically consisting of water and an organic solvent like dichloromethane or diethyl ether. mdpi.com The aqueous phase serves to neutralize the hydrochloric acid generated during the reaction, while the starting materials and the desired amide product remain in the organic phase. mdpi.com
However, growing environmental concerns have prompted a shift towards greener solvents. Water, being non-toxic and readily available, is an attractive alternative. Research into the Schotten-Baumann reaction has shown that using environmentally friendly solvents like water is a potential green approach to amide formation. google.com One study on the synthesis of a complex N-substituted acrylamide derivative containing a cyclohexyl group successfully employed methanol as the solvent at room temperature, highlighting the potential for milder and more sustainable conditions. google.com
Temperature is another critical parameter that requires careful optimization. Amidation reactions are often exothermic, and precise temperature control is necessary to prevent side reactions and ensure the stability of the product. google.com For instance, enzymatic aminolysis of acrylic esters to produce acrylamides has been reported to be effective within a temperature range of 20°C to 100°C, with a preferred range of 40°C to 90°C. rsc.org This indicates that the optimal temperature can vary significantly depending on the specific synthetic strategy employed.
The table below summarizes the impact of different solvents and temperatures on the synthesis of N-substituted acrylamides, based on findings from related studies.
| Solvent System | Temperature | Observations |
| Water/Dichloromethane | Room Temperature | Traditional two-phase system for Schotten-Baumann reaction. mdpi.com |
| Water/Diethyl Ether | Room Temperature | Alternative two-phase system for Schotten-Baumann reaction. mdpi.com |
| Methanol | Room Temperature | Successful for the synthesis of a complex N-cyclohexyl acrylamide analog. google.com |
| Water | 20°C - 100°C | Investigated as a green solvent for amide synthesis. google.comrsc.org |
Catalyst Systems for Enhanced Yield and Selectivity
The use of catalysts is a cornerstone of modern organic synthesis, offering pathways to increased reaction rates, higher yields, and improved selectivity under milder conditions. In the context of this compound synthesis, various catalytic approaches are being explored.
One notable approach involves the use of enzymes as biocatalysts. Lipases, for example, have been successfully used to catalyze the aminolysis of acrylic esters to form chiral acrylamides. rsc.org This enzymatic approach is highly attractive from a green chemistry perspective due to the biodegradable nature of enzymes and their ability to operate under mild conditions. rsc.org
In addition to biocatalysts, chemical catalysts also play a significant role. The Mannich reaction, a method for producing aminoalkylated compounds, has been investigated for the modification of acrylic acid polymers. In these studies, catalysts such as sodium hydride (NaH) have been employed to facilitate the reaction between acrylic acid, an aldehyde, and an amine. The optimization of catalyst loading was found to be a critical factor influencing the degree of modification.
The table below provides an overview of different catalyst systems used in the synthesis of acrylamide derivatives.
| Catalyst | Reaction Type | Key Findings |
| Lipase | Enzymatic Aminolysis | Effective for the synthesis of chiral acrylamides from acrylic esters. rsc.org |
| Sodium Hydride (NaH) | Mannich Reaction | Used in the modification of acrylic acid polymers; catalyst amount is a key parameter. |
Spectroscopic Data for this compound Remains Elusive in Public Databases
A comprehensive search of publicly available scientific databases and literature has revealed a significant gap in the experimental spectroscopic characterization of the chemical compound this compound. Despite its well-defined structure, detailed experimental data from key analytical techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy are not readily accessible. This absence of data prevents a thorough structural elucidation and detailed discussion of its spectroscopic properties as outlined.
While foundational information regarding its molecular formula (C₁₀H₁₇NO), and identifiers like its SMILES string (C=CC(=O)NCC1CCCCC1) and InChIKey (XJKTZVTYQXQHHB-UHFFFAOYSA-N) are available through resources like PubChem, the critical experimental spectra needed for a deep analysis are missing. uni.lu Searches for ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HSQC, HMBC), Fourier Transform Infrared (FTIR), and Raman spectroscopy data for this specific molecule have not yielded any concrete experimental results.
Scientific literature contains extensive research on various other acrylamide derivatives, detailing their synthesis and spectroscopic properties. nih.govresearchgate.netmdpi.com These studies underscore the importance of techniques like NMR and FTIR in confirming the structure, identifying functional groups, and understanding the conformational dynamics of N-substituted acrylamides. nih.govmdpi.com For instance, dynamic NMR studies on substituted acrylamides have been crucial in understanding the Z- and E-isomers that can exist in solution. nih.gov However, this body of work does not specifically include the target compound, this compound.
Without access to the primary spectral data, any attempt to generate the requested detailed analysis, including data tables and in-depth discussions of chemical shifts, coupling constants, vibrational frequencies, and structural correlations, would be speculative and not based on established scientific findings. The creation of an authoritative and scientifically accurate article as requested is therefore not possible at this time due to the unavailability of the necessary experimental data in the public domain.
Advanced Spectroscopic Characterization and Structural Elucidation of N Cyclohexylmethyl Prop 2 Enamide
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of N-(cyclohexylmethyl)prop-2-enamide. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, both high-resolution mass data and characteristic fragmentation patterns can be obtained.
High-resolution mass spectrometry provides the accurate mass of the parent ion, which allows for the determination of its elemental composition with a high degree of confidence. For this compound, with a molecular formula of C10H17NO, the predicted monoisotopic mass is 167.13101 Da.
HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, can confirm this elemental composition. The high resolving power of these instruments allows for the differentiation between compounds with the same nominal mass but different elemental formulas. In a typical analysis, the compound is introduced into the mass spectrometer, where it is ionized, most commonly forming a protonated molecule, [M+H]+. The exceptional mass accuracy of HRMS would yield an observed mass for the [M+H]+ ion of this compound that is very close to the theoretical value, confirming its molecular formula.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]+ | 168.13829 |
| [M+Na]+ | 190.12023 |
| [M-H]- | 166.12373 |
| [M+NH4]+ | 185.16483 |
| [M+K]+ | 206.09417 |
This table presents predicted m/z values for common adducts of this compound, which can be used to identify the compound in a high-resolution mass spectrum.
Upon protonation, which is likely to occur at the amide oxygen or nitrogen, the molecule can undergo several characteristic fragmentation reactions. Alpha-cleavage is a common pathway for amines and amides. libretexts.org For this compound, cleavage of the bond between the cyclohexyl ring and the methylene (B1212753) group would be a probable fragmentation route.
Another expected fragmentation would involve the acryloyl group. The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. libretexts.org Additionally, cleavage of the amide bond can occur, leading to the formation of characteristic ions. The analysis of these fragmentation patterns allows for a piece-by-piece confirmation of the molecular structure.
Table 2: Plausible Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Plausible Fragmentation Pathway |
|---|---|---|
| m/z 98 | [C6H11CH2]+ | Cleavage of the N-CH2 bond |
| m/z 81 | [C6H9]+ | Loss of ethylene (B1197577) from the cyclohexyl cation |
| m/z 55 | [CH2=CH-C≡O]+ | Cleavage of the amide C-N bond |
This table outlines some of the expected fragment ions that would be observed in a tandem mass spectrum of this compound, aiding in its structural confirmation.
X-ray Crystallography for Solid-State Structure Determination (if applicable to crystalline forms or derivatives)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique is contingent on the ability to grow a suitable single crystal of the compound or a derivative. While there is no specific X-ray crystal structure of this compound reported in the public domain, the feasibility of such a study can be inferred from crystallographic analyses of related acrylamide (B121943) structures. researchgate.net
Should a crystalline form of this compound be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule. It would reveal the planarity of the acrylamide group and the chair conformation of the cyclohexyl ring. Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which govern the solid-state architecture. The study of acrylamide itself by X-ray diffraction has shown that hydrogen bonds play a crucial role in its crystal structure. researchgate.net
The insights gained from a crystallographic study would be invaluable for understanding the steric and electronic properties of this compound, which can influence its reactivity and physical properties.
Chemical Reactivity and Transformation Studies of N Cyclohexylmethyl Prop 2 Enamide
Reactivity of the Prop-2-enamide Moiety
The prop-2-enamide group, characterized by an electron-deficient carbon-carbon double bond conjugated with a carbonyl group, is the primary site for a variety of addition reactions. This electrophilic nature dictates its participation in polymerization, cycloaddition, and conjugate addition reactions.
Radical Polymerization Mechanisms and Derivative Formation
N-substituted acrylamides, including N-(cyclohexylmethyl)prop-2-enamide, are known to undergo facile radical polymerization to form high molecular weight polymers. researchgate.net This process can be initiated by thermal or photochemical means. Photopolymerization, in particular, is an efficient method that allows for spatial and temporal control of the reaction. tandfonline.comnih.gov
The generally accepted mechanism for free-radical polymerization proceeds through three key stages:
Initiation: The process begins with the generation of free radicals from an initiator molecule, often induced by heat or UV light. For instance, photoinitiators like 2,2-azobis(2-amidinopropane)dihydrochloride (V-50) or Darocur 2959 are commonly used in aqueous solutions. tandfonline.comnih.gov The initiator radical then adds to the β-carbon of the acrylamide's vinyl group, forming a new carbon-centered radical.
Propagation: The newly formed radical rapidly adds to the double bond of another monomer molecule. This step repeats, leading to the growth of the polymer chain. The reaction propagates from the surface when initiated by photochemically excited species like benzophenone. nih.gov
Termination: The growth of polymer chains is concluded by termination reactions. This typically occurs through the combination or disproportionation of two growing radical chains. nih.gov
The resulting polymer, poly(this compound), possesses a saturated hydrocarbon backbone with pendant N-cyclohexylmethylamide groups. The properties of this polymer derivative can be tailored by copolymerizing this compound with other vinylic monomers. uobaghdad.edu.iq
Cycloaddition Reactions, including [2+2] Photocycloadditions
The activated alkene of the acrylamide (B121943) moiety serves as a competent dipolarophile and dienophile in various cycloaddition reactions. These reactions are valuable for constructing cyclic and heterocyclic ring systems.
[2+2] Cycloadditions: Acrylamides have been shown to participate in thermally-induced intramolecular [2+2] cycloaddition reactions. nih.govrsc.org This process can lead to the formation of cyclobutane-containing spiro compounds with high regio- and diastereoselectivity. While specific studies on this compound are not prominent, the general reactivity of the acrylamide functional group suggests its potential to undergo similar transformations.
1,3-Dipolar Cycloadditions: Acrylamides are effective dipolarophiles in reactions with 1,3-dipoles such as nitrones, nitrile oxides, and azomethine ylides. rsc.org These reactions provide a direct route to five-membered heterocyclic rings. The use of chiral acrylamides can induce high levels of stereocontrol, an important consideration in asymmetric synthesis. rsc.org The N-cyclohexylmethyl group, while not chiral itself, would influence the steric environment around the double bond, affecting the facial selectivity of the dipole's approach.
Michael-Type Additions to the Activated Alkene
The electron-withdrawing nature of the carbonyl group renders the β-carbon of the prop-2-enamide moiety electrophilic and susceptible to nucleophilic attack. This classic conjugate addition is known as the Michael reaction or Michael-type addition. researchgate.netwikipedia.org
The general mechanism involves the 1,4-addition of a nucleophile (Michael donor) to the α,β-unsaturated carbonyl system (Michael acceptor). wikipedia.org A wide range of soft nucleophiles can participate, with thiols and amines being particularly reactive towards acrylamides. nih.govnih.gov
The reaction with thiols, such as the biologically relevant glutathione (B108866) (GSH), is a key example. The thiolate anion acts as the nucleophile, adding to the β-carbon to form a stable carbon-sulfur bond. researchgate.netnih.gov The rate of this reaction is highly dependent on the substitution pattern of the acrylamide. nih.govacs.org Steric hindrance from bulky N-substituents can decrease the reaction rate. acs.org
| Acrylamide Derivative | Second-Order Rate Constant with GSH (kGSH) (M⁻¹ h⁻¹) |
| N,N′-methylenebis(acrylamide) (NMBA) | 134.800 |
| N,N-diethylacrylamide (NDA) | 2.574 |
This table illustrates the range of reactivity of different acrylamides with the soft nucleophile glutathione (GSH). Data sourced from a study on substituted acrylamides, highlighting how substitution affects reaction rates. acs.org
Hydroamination and Related Addition Reactions
Hydroamination, the addition of an N-H bond across a C-C multiple bond, is a related and important transformation. In the context of this compound, this typically proceeds as an aza-Michael reaction. wikipedia.org
Transformations Involving the Amide Bond
The amide bond in this compound is significantly more stable than the prop-2-enamide's double bond and generally requires more forcing conditions to react. arkat-usa.org Its most characteristic reaction is hydrolysis.
Amide Bond Hydrolysis and Its Mechanistic Aspects
Amide bond hydrolysis involves the cleavage of the C-N bond and can be catalyzed by either acid or base. chemguide.co.uklibretexts.org
Acidic Hydrolysis: Heating the amide in the presence of a strong dilute acid, like hydrochloric acid, yields prop-2-enoic acid and the cyclohexylmethylammonium salt (e.g., cyclohexylmethylammonium chloride). chemguide.co.uk The mechanism begins with the protonation of the amide carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine (as an ammonium (B1175870) ion) lead to the final carboxylic acid product. chemguide.co.uk
| Condition | Reactants | Products |
| Alkaline Hydrolysis | This compound, NaOH(aq), Heat | Sodium prop-2-enoate, Cyclohexanemethanamine |
| Acidic Hydrolysis | This compound, H₃O⁺(aq) (e.g., HCl), Heat | Prop-2-enoic acid, Cyclohexylmethylammonium ion |
This table summarizes the products of the hydrolysis of this compound under basic and acidic conditions.
N-Alkylation and N-Arylation Strategies
The secondary amide in this compound possesses an N-H bond that can be deprotonated to form an amidate anion, which can then act as a nucleophile in alkylation and arylation reactions.
N-Alkylation:
N-alkylation of secondary amides can be achieved under basic conditions using a suitable alkylating agent. For this compound, this would involve treatment with a base such as sodium hydride (NaH) to generate the corresponding sodium amidate, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce a new alkyl group on the nitrogen atom.
A more contemporary approach involves radical alkylation. For instance, a simple and effective method for the mono- or dialkylation of acrylamide derivatives has been achieved using common peroxides as alkylating reagents. This suggests that this compound could likely be alkylated through a similar radical-based pathway. mdpi.com
N-Arylation:
The N-arylation of secondary amides is a powerful tool for the synthesis of tertiary aryl amides, which are prevalent in biologically active molecules. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the state-of-the-art methods for this transformation. researchgate.netrsc.orgresearchgate.neticm.edu.pl For this compound, this would typically involve the reaction with an aryl halide (bromide, chloride, or triflate) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky biaryl phosphines often showing superior performance. researchgate.netrsc.orgresearchgate.net
A general catalytic cycle for the palladium-catalyzed N-arylation of a secondary amide is depicted below:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.
Amide Binding and Deprotonation: The secondary amide coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium amidate complex.
Reductive Elimination: The aryl group and the amide nitrogen reductively eliminate from the palladium center, forming the desired N-aryl amide product and regenerating the Pd(0) catalyst.
| Entry | Aryl Chloride | Amide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Chlorotoluene | N-Methylbenzamide | 2 mol % Pd(OAc)₂, 4 mol % Ligand | NaOtBu | Toluene | 100 | 95 |
| 2 | 4-Chloroanisole | N-Methylbenzamide | 2 mol % Pd(OAc)₂, 4 mol % Ligand | NaOtBu | Toluene | 100 | 92 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | N-Methylbenzamide | 2 mol % Pd(OAc)₂, 4 mol % Ligand | NaOtBu | Toluene | 100 | 88 |
Data adapted from studies on analogous secondary amides. The specific ligand used is a crucial parameter and is detailed in the source literature. researchgate.netrsc.orgresearchgate.net
Transamidation Reactions
Transamidation is the conversion of one amide into another by reaction with an amine. This reaction is typically challenging due to the high stability of the amide bond and often requires catalysis. nih.gov For a secondary amide like this compound, the reaction with a primary or secondary amine would be an equilibrium process. To drive the reaction to completion, either a large excess of the incoming amine is used, or the leaving amine (cyclohexylmethylamine) is removed from the reaction mixture.
Metal catalysts, such as those based on zirconium, titanium, or copper, have been shown to facilitate transamidation reactions. nih.gov For example, Cu(OAc)₂ has been used as a catalyst in tert-amyl alcohol for the transamidation of N-aryl amides with aliphatic amines. nih.gov Organocatalysts, such as L-proline, have also been employed for transamidation under solvent-free conditions at elevated temperatures. nih.gov
More recently, methods for the direct transamidation of unactivated tertiary amides have been developed, which could potentially be adapted for secondary amides. nih.gov A chemoselective transamidation approach has been demonstrated on acrylamide copolymers, where more reactive aryl amides were targeted over less reactive alkyl amides. nih.gov This suggests that the reactivity of the amide in this compound could be modulated for selective transformations.
Functionalization and Derivatization of the Cyclohexylmethyl Moiety
The cyclohexyl ring in this compound provides a scaffold for further functionalization, primarily through C-H activation strategies.
Regioselective C-H Functionalization
The direct functionalization of C-H bonds is a powerful and atom-economical strategy in organic synthesis. For the cyclohexylmethyl group, there are multiple C(sp³)-H bonds that could potentially be functionalized. Achieving regioselectivity is a key challenge. researchgate.net
Amide-directed C-H functionalization is a well-established field where the amide oxygen can coordinate to a metal catalyst and direct it to a specific C-H bond. rsc.org In the case of this compound, the amide group could direct a catalyst to the C-H bonds of the cyclohexyl ring.
Recent advances have enabled the transannular γ-methylene C-H arylation of cycloalkane carboxylic acids, demonstrating that remote C-H bonds can be selectively functionalized. rsc.orgnih.gov These methods often employ specialized ligands to control the regioselectivity. It is conceivable that similar strategies could be developed for the regioselective functionalization of the cyclohexyl ring in this compound.
Furthermore, iron-catalyzed sp³ C-H amination of tertiary amides has been reported, offering a pathway to introduce a nitrogen-containing functional group onto an alkyl chain. rsc.org While this was demonstrated on N-substituted pyrrolidin-2-ones, the principles could be extended to the cyclohexyl ring of the target compound.
Substituent Effects on Reactivity and Selectivity
The reactivity of the acrylamide moiety and the selectivity of reactions involving the cyclohexylmethyl group can be influenced by the electronic and steric properties of substituents.
Studies on N-alkylacrylamides have shown that the nature of the N-alkyl group can affect the reactivity. For instance, in the context of thermally induced polymerization of 1,3-benzoxazines, N-alkyl derivatives were found to be much more reactive than N-phenyl derivatives, and the polymerization rate was dependent on the bulkiness of the N-substituent. nih.gov This suggests that the cyclohexylmethyl group, being a bulky alkyl substituent, will influence the reactivity of the acrylamide moiety in this compound.
In the context of Michael additions to α,β-unsaturated carbonyls, the rate of reaction is highly dependent on the structure of the electrophile. researchgate.net The electronic properties of the amide nitrogen, influenced by the cyclohexylmethyl group, will affect the electrophilicity of the β-carbon of the acrylamide.
The reactivity of α-substituted methacrylamides has been shown to be tunable and correlates with the pKa of the leaving group in conjugate addition-elimination reactions. nih.gov While this compound is unsubstituted at the α- and β-positions, this principle highlights the sensitivity of the acrylamide system to electronic perturbations.
| Acrylamide Derivative | Substituent at N | Half-life (t₁/₂) with 10 mM GSH (pH 7.4, 37 °C) |
|---|---|---|
| N-Phenylacrylamide | Phenyl | ~5 h |
| N,N-Dimethylacrylamide | Dimethyl | > 24 h |
| Acryloylmorpholine | Morpholinyl | ~1 h |
Data adapted from studies on analogous acrylamides, illustrating the effect of the N-substituent on reactivity towards a biological thiol. researchgate.net
Reaction Mechanism Elucidation for Key Transformations
Understanding the reaction mechanisms of key transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes. The Michael addition to the acrylamide moiety is a fundamental reaction for this class of compounds.
Kinetic Studies and Isotope Effects
Kinetic Studies:
The reaction of acrylamides with nucleophiles such as thiols is a second-order process. researchgate.net The rate of reaction is influenced by the nucleophilicity of the attacking species and the electrophilicity of the acrylamide. For thiol additions, the deprotonated thiolate is the active nucleophile, and thus the reaction rate is pH-dependent.
Kinetic studies on the reaction of N-phenylacrylamide with various thiols have shown that the reaction proceeds via a rate-limiting nucleophilic attack, followed by rapid protonation of the resulting enolate intermediate. nih.gov This corresponds to the microscopic reverse of an E1cb elimination mechanism.
| Thiol | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | ΔG‡ (kJ mol⁻¹) at 298 K |
|---|---|---|---|
| Captopril | 35 ± 2 | -120 ± 7 | 71 ± 4 |
| L-Cysteine | 40 ± 3 | -104 ± 10 | 71 ± 6 |
| Glutathione | 45 ± 2 | -87 ± 7 | 71 ± 4 |
Data for the reaction of acrylamide with various thiols, indicating that the reaction proceeds via a similar mechanism for all three thiols. researchgate.net
Isotope Effects:
Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms. For the Michael addition to an acrylamide, a solvent kinetic isotope effect (SKIE), where the reaction is run in D₂O instead of H₂O, can provide insight into the role of proton transfer in the rate-determining step.
In the study of thiol addition to N-phenylacrylamide, a small inverse SKIE was observed, which is consistent with the rate-limiting formation of an enolate intermediate. nih.gov A primary kinetic isotope effect would be expected if C-H bond breaking at the α- or β-position were involved in the rate-determining step. For the Michael addition, significant primary KIEs are not typically observed unless there is a subsequent proton transfer step that is rate-limiting. Secondary kinetic deuterium (B1214612) isotope effects, which are smaller, can provide information about changes in hybridization at the reacting carbons. pharmacy180.comlibretexts.org For the Michael addition, a change from sp² to sp³ hybridization at the α- and β-carbons would be expected to result in small secondary KIEs.
Intermediate Identification and Characterization
Detailed research findings specifically identifying and characterizing reaction intermediates of this compound are not extensively available in the public scientific literature. Studies on the chemical reactivity of this specific compound, particularly those that isolate or spectroscopically identify its transient species, are limited.
However, insights into potential intermediates can be inferred from the well-established reactivity of related N-substituted acrylamides. These compounds are known to undergo reactions such as radical polymerization, Michael additions, and various cyclization reactions. In these transformations, the identification of intermediates is crucial for understanding the reaction mechanism.
For analogous N-alkyl acrylamides, radical intermediates are commonly proposed in polymerization and cyclization reactions. For instance, in radical-initiated processes, a radical species adds to the carbon-carbon double bond of the acrylamide to form a new radical intermediate. This intermediate can then propagate the reaction.
In the context of cyclization reactions of similar N-substituted acrylamides, such as N-aryl or N-alkyl-substituted arylsulfonyl acrylamides, amidyl radical intermediates have been identified. acs.orgresearchgate.net These intermediates are typically generated and then participate in subsequent bond-forming events. For example, a proposed general mechanism for the cyclization of an N-alkyl-substituted arylsulfonyl acrylamide involves the formation of an amidyl radical, which then cyclizes onto an adjacent aromatic ring. acs.org
While these examples from related compounds provide a framework for the types of intermediates that might be expected in reactions of this compound, it is important to note that the specific substitution (cyclohexylmethyl group) will influence the stability and reactivity of any potential intermediates. Without direct experimental studies on this compound, the exact nature and characteristics of its reaction intermediates remain speculative.
Further research, including detailed mechanistic studies employing techniques such as transient absorption spectroscopy, electron paramagnetic resonance (EPR) spectroscopy for radical intermediates, and in-situ NMR monitoring, would be necessary to definitively identify and characterize the intermediates formed during the chemical transformations of this compound.
Computational and Theoretical Investigations of N Cyclohexylmethyl Prop 2 Enamide
Electronic Structure and Bonding Analysis
The electronic characteristics of N-(cyclohexylmethyl)prop-2-enamide are fundamental to understanding its behavior. Computational methods provide a window into the distribution of electrons and the nature of the chemical bonds within the molecule.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate electron density distribution, molecular orbital shapes, and electrostatic potential. These calculations are typically performed using a specific functional and basis set, such as B3LYP/6-31G*, to approximate the complex many-electron problem.
Key insights from DFT calculations would include the mapping of the electron density surface, highlighting areas of high and low electron density. The carbonyl oxygen of the amide group is expected to exhibit high electron density, making it a potential site for electrophilic attack. Conversely, the vinyl group, being an electron-withdrawing system, would decrease the electron density on the adjacent nitrogen atom.
The bonding analysis derived from DFT would confirm the covalent nature of the bonds within the molecule. The amide bond (C-N) is of particular interest, as it possesses a degree of double bond character due to resonance. This partial double bond character restricts rotation around the C-N bond, leading to the possibility of planar isomers.
Illustrative DFT Calculation Outputs for this compound
| Property | Calculated Value (Illustrative) | Significance |
| Dipole Moment | ~3.5 Debye | Indicates a polar molecule, with significant charge separation, influencing its solubility and intermolecular interactions. |
| Amide C-N Bond Length | ~1.35 Å | Shorter than a typical C-N single bond (~1.47 Å), confirming partial double bond character and restricted rotation. |
| Carbonyl C=O Bond Length | ~1.24 Å | Typical double bond length, indicating a strong, polarized bond. |
| N-H Bond Length | ~1.01 Å | Standard length for an N-H bond in an amide. |
| Mulliken Atomic Charges | O: -0.6e, N: -0.4e, C(carbonyl): +0.5e | Quantifies the partial charges on key atoms, highlighting the electrophilic nature of the carbonyl carbon and the nucleophilic nature of the oxygen. |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.
For this compound, the HOMO is likely to be localized on the amide group, specifically the nitrogen and oxygen atoms, as well as the π-system of the vinyl group. The LUMO, on the other hand, is expected to be centered on the α,β-unsaturated carbonyl system, particularly the β-carbon of the prop-2-enamide moiety.
The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. FMO theory predicts that the molecule will be susceptible to nucleophilic attack at the β-carbon (a Michael-type addition) and electrophilic attack at the carbonyl oxygen or the nitrogen atom.
Predicted Frontier Molecular Orbital Properties
| Orbital | Energy (Illustrative) | Localization | Implied Reactivity |
| HOMO | -6.5 eV | Primarily on the nitrogen atom and the C=C double bond of the propenamide group. | The molecule can act as a nucleophile or participate in reactions with electron-deficient species at these sites. |
| LUMO | -0.8 eV | Concentrated on the β-carbon of the vinyl group and the carbonyl carbon. | Susceptible to nucleophilic attack at these positions, particularly via Michael addition. |
| Gap | 5.7 eV | Indicates a moderately stable molecule, capable of undergoing reactions under appropriate conditions. |
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the rotation around its single bonds. Understanding these conformational preferences is essential as they can significantly impact the molecule's biological activity and physical properties. Substituted acrylamides, in general, are known to exist as a mixture of Z- and E-isomers in solution, with the E-rotamer often being slightly more predominant. nih.gov The free activation energy for the interconversion of these rotamers is typically in the range of 15-17 kcal/mol. nih.gov
Computational methods can be employed to perform energy minimization and explore the potential energy surface (PES) of this compound. By systematically rotating the dihedral angles of the key rotatable bonds (e.g., the C-N amide bond, the N-CH₂ bond, and the CH₂-cyclohexyl bond), a map of the molecule's conformational space can be generated.
The PES would reveal the low-energy (stable) conformations and the high-energy (transition state) structures that separate them. The global minimum on the PES corresponds to the most stable conformation of the molecule. For this compound, several local minima corresponding to different orientations of the cyclohexyl ring and the amide plane are expected.
Reaction Mechanism Modeling
Computational modeling can be used to simulate and analyze the mechanisms of reactions involving this compound. For instance, the Michael addition of a nucleophile to the β-carbon of the acrylamide (B121943) moiety is a plausible reaction pathway.
By modeling the reaction coordinate, which represents the progress of the reaction from reactants to products, chemists can identify the transition state structure and calculate the activation energy. This provides valuable information about the feasibility and kinetics of the reaction. The model would show the approach of the nucleophile, the formation of a new bond, and the subsequent re-hybridization of the carbon atoms in the vinyl group. The solvent's effect can also be incorporated into these models to provide a more realistic simulation of the reaction environment.
Transition State Calculations for Key Reactions
There is currently no available research data detailing transition state calculations for key reactions involving this compound. These calculations are fundamental to understanding the energy barriers and mechanisms of chemical reactions, such as its synthesis or polymerization.
Solvent Effects on Reaction Energetics
Information regarding the systematic study of solvent effects on the reaction energetics of this compound is not present in the surveyed literature. Such studies would provide insight into how different solvent environments might influence reaction rates and pathways.
Non-Covalent Interaction Studies
Advanced computational methods are invaluable for elucidating the non-covalent interactions that govern the three-dimensional structure and intermolecular associations of molecules like this compound.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
A Quantum Theory of Atoms in Molecules (QTAIM) analysis for this compound has not been reported. This method would be instrumental in identifying and characterizing the nature of chemical bonds and non-covalent interactions within the molecule.
Noncovalent Interaction (NCI) Plots
Similarly, there are no published Noncovalent Interaction (NCI) plots for this compound. These visual tools are essential for mapping and understanding the weak interactions, such as van der Waals forces and hydrogen bonds, that are critical to its molecular recognition and supramolecular chemistry.
Natural Bond Orbital (NBO) Analysis for Charge Transfer
A Natural Bond Orbital (NBO) analysis focused on charge transfer within this compound is also absent from the current body of scientific literature. This type of analysis would quantify the electron delocalization and donor-acceptor interactions between different parts of the molecule, which are key to its electronic properties and reactivity.
Advanced Materials Science Applications of N Cyclohexylmethyl Prop 2 Enamide and Its Derivatives
Role as a Monomer in Polymer Synthesis
The presence of the vinyl group in N-(cyclohexylmethyl)prop-2-enamide allows it to act as a monomer in various polymerization reactions, leading to the formation of high-molecular-weight polymers. The cyclohexyl group plays a significant role in influencing the physical and chemical properties of the resulting polymers, such as their thermal stability, solubility, and mechanical strength.
Homopolymerization and Copolymerization Strategies
While specific studies on the homopolymerization of this compound are not extensively detailed in the available literature, the general principles of free-radical polymerization of N-substituted acrylamides are well-established. This process typically involves the use of a free-radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate, to initiate the polymerization of the monomer in a suitable solvent.
Copolymerization is a widely used strategy to modify and enhance the properties of polymers derived from N-substituted acrylamides. uobaghdad.edu.iq By incorporating other vinylic monomers, new copolymers with a range of physical and chemical properties can be synthesized. uobaghdad.edu.iq For instance, the copolymerization of N-cyclohexylacrylamide, a closely related compound, has been explored with various comonomers to create materials with specific functionalities.
One such example is the free-radical copolymerization of N-cyclohexylacrylamide (NCA) with 7-methacryloyloxy-4-methyl coumarin (B35378) (MACU). This reaction, initiated by AIBN in dimethylformamide (DMF), yields copolymers with varying compositions depending on the initial monomer feed ratio. The reactivity ratios, which describe the preference of a growing polymer chain to add a monomer of the same or different type, have been determined for this system, indicating the formation of random copolymers.
Another investigated copolymerization involves N-cyclohexylacrylamide and n-butyl acrylate (B77674) (BA), also conducted via free-radical polymerization in DMF with AIBN as the initiator. The resulting copolymers have been characterized to determine their composition and the reactivity ratios of the monomers.
The general approach for such copolymerizations involves dissolving the N-substituted acrylamide (B121943) and the chosen comonomer in an appropriate solvent, followed by the addition of a free-radical initiator. uobaghdad.edu.iq The reaction mixture is then typically heated to initiate polymerization. uobaghdad.edu.iq The resulting copolymer can be isolated and purified to remove any unreacted monomers and initiator residues.
Table 1: Copolymerization Parameters of N-cyclohexylacrylamide (NCA) with Different Comonomers
| Comonomer | Initiator | Solvent | Polymerization Type |
| 7-methacryloyloxy-4-methyl coumarin (MACU) | AIBN | DMF | Free Radical |
| n-butyl acrylate (BA) | AIBN | DMF | Free Radical |
| Acrylonitrile | AIBN | THF | Free Radical |
| Methyl acrylate | AIBN | THF | Free Radical |
| Methyl methacrylate (B99206) | AIBN | THF | Free Radical |
Design of Specialty Polymers with Tunable Properties
Copolymerization is a powerful tool for designing specialty polymers with properties that can be finely tuned for specific applications. uobaghdad.edu.iq The introduction of different comonomers into the polymer chain alongside this compound or its derivatives can significantly alter the characteristics of the final material.
For example, copolymerizing a hydrophobic monomer like this compound with a hydrophilic monomer can lead to the formation of amphiphilic copolymers. These materials are of interest for applications in drug delivery, where they can self-assemble into micelles or vesicles.
Furthermore, the incorporation of functional comonomers can impart specific capabilities to the polymer. For instance, copolymerization with monomers containing acidic or basic groups can result in pH-responsive polymers that change their conformation or solubility in response to changes in pH. nih.gov Similarly, the inclusion of thermoresponsive monomers, such as N-isopropylacrylamide (NIPAAm), can lead to the development of "smart" polymers that undergo a phase transition at a specific temperature. nih.govrsc.org These thermoresponsive polymers have shown promise in areas like controlled drug release and tissue engineering. nih.gov
The mechanical properties of the polymers can also be tailored through copolymerization. For instance, copolymerizing with a rigid monomer can enhance the stiffness and thermal stability of the resulting material, while incorporating a flexible monomer can increase its elasticity. uobaghdad.edu.iq The ability to create copolymers with a wide range of physical properties opens up possibilities for their use as additives in various formulations or as standalone materials in diverse technological fields. researchgate.net
Application in Molecularly Imprinted Polymers (MIPs)
Molecularly imprinted polymers (MIPs) are synthetic materials designed to have specific recognition sites for a target molecule. nih.govnih.gov These "plastic antibodies" are created by polymerizing functional monomers in the presence of a template molecule. youtube.com After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. This compound and its derivatives are promising candidates for use as functional monomers in the synthesis of MIPs, particularly for the detection and separation of non-biological targets.
Design and Synthesis of this compound-Based Functional Monomers for MIPs
The synthesis of MIPs involves the careful selection of a functional monomer, a cross-linker, a template molecule, a porogen (a solvent that helps to form a porous structure), and an initiator. The functional monomer, in this case, a derivative of this compound, is chosen for its ability to interact with the template molecule through non-covalent or covalent interactions.
While specific research on this compound in MIPs is emerging, studies on structurally similar N-substituted acrylamides provide a strong basis for their application. For example, N-(2-arylethyl)-2-methylprop-2-enamides have been successfully used as functional monomers to create MIPs. In these systems, the amide group can participate in hydrogen bonding with the template, while the aryl or cyclohexyl group can provide additional hydrophobic or van der Waals interactions, enhancing the selectivity of the imprinting process.
The synthesis process typically involves dissolving the template and the functional monomer in the porogen, followed by the addition of the cross-linker and the initiator. The mixture is then polymerized, often using thermal or photochemical methods. The resulting bulk polymer is then ground and sieved to obtain particles of a desired size. Finally, the template molecule is extracted from the polymer matrix, leaving behind the specific recognition sites. The use of magnetic nanoparticles as a core for MIPs (MMIPs) has also been explored to facilitate the separation of the polymer from the sample matrix. capes.gov.brconsensus.app
Characterization of MIPs (e.g., SEM, BET, CP-MAS NMR)
Once synthesized, the physical and chemical properties of the MIPs are thoroughly characterized to understand their morphology, porosity, and the nature of the imprinted cavities. Several analytical techniques are employed for this purpose:
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and particle size of the MIPs. It provides information on whether the particles are spherical, irregular, and if they have a smooth or rough surface.
Brunauer-Emmett-Teller (BET) Analysis: BET analysis is a method used to determine the specific surface area, pore volume, and pore size distribution of the polymer. A high surface area and a well-defined porous structure are generally desirable for efficient binding of the target molecule.
Cross-Polarization Magic Angle Spinning Nuclear Magnetic Resonance (CP-MAS NMR): Solid-state NMR techniques like CP-MAS NMR provide information about the chemical structure and composition of the polymer in its solid state. It can be used to confirm the incorporation of the functional monomer into the polymer network and to study the interactions between the polymer and the template molecule.
Adsorption and Recognition Studies in Non-Biological Systems
The primary function of MIPs is their ability to selectively bind to the target molecule for which they were designed. To evaluate their performance, adsorption and recognition studies are conducted in non-biological systems, such as environmental water samples or organic solvents.
These studies typically involve batch rebinding experiments where the MIP particles are incubated with solutions of the target molecule at various concentrations. The amount of the target molecule adsorbed by the MIP is then quantified, often using techniques like UV-Vis spectroscopy or chromatography. From this data, adsorption isotherms can be constructed to determine the binding capacity of the MIP.
To assess the selectivity of the MIP, competitive binding studies are performed. In these experiments, the MIP is exposed to a mixture of the target molecule and other structurally similar compounds. A high selectivity is indicated if the MIP preferentially binds the target molecule over the other compounds. The imprinting factor, which is the ratio of the binding capacity of the MIP to that of a non-imprinted polymer (NIP) synthesized under the same conditions but without the template, is another important parameter to quantify the effectiveness of the imprinting process. Such studies are crucial for applications in areas like environmental analysis for the detection and removal of pollutants. nih.gov
Advanced Functional Materials Development (e.g., coatings, adhesives, non-linear optics, sensors)
The dual nature of the this compound monomer, with its polymerizable vinyl group and its hydrophobic cyclohexyl moiety, makes it a candidate for the synthesis of polymers with unique functional properties. The polyacrylamide backbone resulting from its polymerization is known for its potential hydrophilicity and hydrogen-bonding capabilities, while the pendant cyclohexylmethyl group introduces significant hydrophobicity and steric bulk. This combination can be leveraged in the design of specialized coatings, adhesives, and materials for optical and sensor applications.
Integration into Responsive Polymer Systems
Polymers that exhibit significant changes in their properties in response to external stimuli, such as temperature, pH, or light, are known as responsive or "smart" polymers. N-substituted acrylamides are a well-studied class of monomers for creating thermoresponsive polymers. The most prominent example is poly(N-isopropylacrylamide) (PNIPAM), which displays a lower critical solution temperature (LCST) in water, transitioning from a soluble to an insoluble state at approximately 32°C. researchgate.net This behavior is governed by the balance between hydrophilic (amide) and hydrophobic (alkyl) groups.
Polymers derived from this compound are anticipated to exhibit thermoresponsive behavior. The bulky and hydrophobic cyclohexyl group is expected to significantly influence the LCST of the resulting polymer. Copolymerization of this compound with other vinyl monomers would allow for the fine-tuning of the transition temperature and the responsive characteristics of the polymer system. For instance, copolymerization with more hydrophilic monomers, such as acrylamide or N,N-dimethylacrylamide, could increase the LCST, while copolymerization with more hydrophobic monomers could lower it. nih.gov
These responsive polymers could be integrated into various advanced material systems:
Smart Coatings: A coating formulated with a polymer based on this compound could exhibit tunable surface properties. For example, a surface could be designed to switch between being hydrophilic and hydrophobic by a simple change in temperature, altering its wetting and anti-fouling characteristics.
Controlled Release Systems: The temperature-induced collapse of a hydrogel network made from this compound copolymers could be used to trigger the release of encapsulated active agents, such as drugs or fragrances.
Injectable Gels for Biomedical Applications: Copolymers could be designed to be soluble at room temperature and form a gel at body temperature, making them suitable for injectable drug delivery systems or as scaffolds for tissue engineering. researchgate.net
Table 1: Predicted Thermoresponsive Properties of this compound Copolymers
| Copolymer Composition | Predicted LCST Behavior | Potential Application |
| Poly(this compound) Homopolymer | Expected to have a low LCST in aqueous solutions due to high hydrophobicity. | Highly responsive surfaces, sensors. |
| Copolymer with Acrylamide | LCST tunable over a wide range depending on the comonomer ratio. | Smart hydrogels, controlled release. |
| Copolymer with N-isopropylacrylamide (NIPAM) | Fine-tuning of the LCST around physiological temperatures. | Biomedical devices, tissue engineering. |
This table is predictive and based on the known behavior of analogous N-substituted acrylamide polymers.
Exploration in Supramolecular Assemblies
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The structure of this compound and its derivatives suggests potential for their use in creating ordered supramolecular structures.
The amide group is a strong hydrogen bond donor and acceptor, capable of forming well-defined intermolecular hydrogen-bonding arrays. This can lead to the self-assembly of monomers or polymers into higher-order structures such as sheets, ribbons, or helical arrangements. The bulky cyclohexyl group can play a crucial role in directing this assembly through steric interactions and van der Waals forces, potentially leading to the formation of liquid crystalline phases or highly ordered polymer networks.
Furthermore, the cyclohexyl group can participate in host-guest chemistry. For instance, cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity, are known to form inclusion complexes with hydrophobic guest molecules, including cyclohexyl derivatives. By incorporating this compound into a polymer chain and introducing cyclodextrins, it may be possible to create physically crosslinked hydrogels or other supramolecular materials with reversible and stimuli-responsive properties.
The potential for this compound and its derivatives in supramolecular assemblies opens up possibilities for:
Self-Healing Materials: Reversible non-covalent bonds could allow a material to repair itself after damage.
Molecular Recognition and Sensing: The specific binding of analytes within a supramolecular assembly could be used to generate a detectable signal.
Advanced Adhesives: The introduction of cyclohexyl-containing polymers can enhance the performance of adhesives. For example, cyclohexyl methacrylate is used in adhesive formulations. google.com The hydrophobic nature of the cyclohexyl group can improve adhesion to non-polar surfaces.
Materials with Anisotropic Properties: The ordered arrangement of molecules in a supramolecular assembly can lead to materials with directional properties, which is of interest for applications in optics and electronics. While direct evidence for this compound is lacking, the introduction of cyclohexyl groups into poly(aryl ether ketone) resins has been shown to reduce the dielectric constant, a property relevant for high-frequency communications. mdpi.com
Table 2: Potential Supramolecular Interactions and Applications
| Interacting Moiety | Type of Supramolecular Interaction | Potential Application |
| Amide Group | Hydrogen Bonding | Formation of ordered polymer films, liquid crystals. |
| Cyclohexyl Group | Host-Guest Chemistry (e.g., with cyclodextrins) | Stimuli-responsive hydrogels, drug delivery. |
| Cyclohexyl Group | Hydrophobic Interactions | Enhanced adhesion in coatings and adhesives. paint.org |
This table outlines potential interactions based on the chemical structure of the monomer and known principles of supramolecular chemistry.
Future Research Directions and Perspectives on N Cyclohexylmethyl Prop 2 Enamide Chemistry
Emerging Synthetic Methodologies and Sustainable Production
The traditional synthesis of N-substituted acrylamides often involves the reaction of an amine with acryloyl chloride. uobaghdad.edu.iqresearchgate.net While effective, this method can be accompanied by the formation of byproducts and the use of potentially hazardous reagents. Future research is poised to pivot towards more sustainable and efficient synthetic strategies.
One promising direction is the adoption of biocatalysis. Enzymatic synthesis, for instance, could offer a greener alternative, proceeding under mild reaction conditions and with high selectivity, thereby minimizing waste. Furthermore, the development of catalytic systems that utilize renewable feedstocks is a critical area of exploration. A recent breakthrough has demonstrated the production of functional acrylamide (B121943) monomers directly from vegetable oils through base-catalyzed transesterification. european-coatings.com Adapting such methodologies to produce N-(cyclohexylmethyl)prop-2-enamide from bio-based precursors could significantly enhance its environmental credentials.
Moreover, the principles of green chemistry, such as atom economy and the use of non-toxic solvents, will undoubtedly guide the development of new synthetic protocols. The use of solid-supported reagents, like Na2CO3/SiO2, has already shown promise in simplifying the synthesis of N-substituted acrylamides by facilitating easier product purification. tandfonline.com The exploration of solvent-free reaction conditions or the use of water as a solvent, as demonstrated in the surfactant-free synthesis of acrylamide nanogels, are also key areas for future investigation. nih.gov
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The reactivity of the acrylamide group is central to the chemical versatility of this compound. The electron-withdrawing nature of the carbonyl group renders the terminal carbon of the double bond susceptible to nucleophilic attack, a characteristic that can be harnessed in a variety of chemical transformations.
A key area for future exploration is the Michael addition reaction. nih.gov This reaction allows for the facile introduction of a wide range of functional groups, opening up possibilities for the synthesis of novel derivatives with tailored properties. The reactivity of acrylamides in this context has been shown to be influenced by the nature of the N-substituent. nih.govacs.org Understanding how the cyclohexylmethyl group modulates the reactivity of the acrylamide moiety will be crucial for designing targeted syntheses.
Furthermore, the development of novel catalytic systems for the transformation of this compound is a promising research avenue. This includes the exploration of organocatalysis and transition-metal catalysis to achieve transformations that are not possible with traditional methods. For instance, photocatalytic late-stage functionalization has been successfully applied to other acrylamides, suggesting a potential route for the introduction of complex functionalities into the this compound scaffold. acs.org
Advanced Computational Studies for Predictive Modeling
In recent years, computational chemistry has emerged as a powerful tool for predicting the properties and behavior of molecules and materials, thereby accelerating the pace of research and development. anii.org.uymdpi.com For this compound, advanced computational studies can provide invaluable insights that would be time-consuming and costly to obtain through experimentation alone.
Molecular modeling and simulation can be employed to predict the conformational preferences of the monomer and its resulting polymer. unibo.it This is particularly important given the presence of the flexible cyclohexyl group, which can adopt various conformations that will influence the macroscopic properties of the polymer. Understanding the interplay between the monomer structure and the polymer architecture is key to designing materials with specific characteristics.
Furthermore, computational methods can be used to predict the reactivity of the monomer in various chemical reactions, including polymerization. anii.org.uy By simulating reaction pathways and calculating activation energies, researchers can gain a deeper understanding of the underlying reaction mechanisms and optimize reaction conditions. Predictive models for acrylamide formation and reactivity are already being developed, and their application to this compound could significantly streamline its chemical exploration. nih.govrsc.orgresearchgate.netresearchgate.net
Development of Next-Generation Materials Based on this compound Scaffolds
The true potential of this compound lies in its ability to serve as a building block for the creation of novel polymers and materials. The combination of a polymerizable acrylamide group and a hydrophobic cyclohexylmethyl substituent makes it an attractive monomer for a wide range of applications.
One of the most promising areas is the development of functional polymers. The cyclohexyl group can impart unique properties to the polymer, such as increased thermal stability and altered solubility. For instance, cyclohexyl-substituted poly(phosphonate)-copolymers have been shown to exhibit significantly higher glass transition temperatures compared to their n-alkyl counterparts. rsc.org Similarly, polymers derived from this compound are expected to exhibit distinct thermal and mechanical properties.
The synthesis of responsive polymers, or "smart" polymers, is another exciting frontier. These materials can undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. N-substituted acrylamides are well-known for their use in thermoresponsive polymers, and the incorporation of the cyclohexylmethyl group could be used to fine-tune the response temperature and other characteristics of the resulting materials. kpi.uarsc.org
Below is a table comparing the properties of related N-substituted acrylamide polymers, which can serve as a predictive guide for the potential properties of poly(this compound).
| Polymer | N-Substituent | Key Properties | Potential Applications |
| Poly(N-isopropylacrylamide) | Isopropyl | Thermoresponsive (LCST ~32 °C) | Drug delivery, tissue engineering |
| Poly(N,N-diethylacrylamide) | Diethyl | Thermoresponsive | Biomaterials |
| Poly(N-cyclohexylacrylamide) | Cyclohexyl | Increased hydrophobicity and thermal stability | Specialty coatings, membranes |
Interdisciplinary Research Opportunities in Pure and Applied Chemistry
The study of this compound and its derivatives is not confined to the realm of polymer chemistry. Its unique chemical structure and the potential for a wide range of functional materials create numerous opportunities for interdisciplinary collaboration.
In the field of materials science, polymers derived from this compound could find applications in areas such as advanced coatings, membranes for separation processes, and as components in composite materials. The hydrophobic nature of the cyclohexyl group could be particularly advantageous for applications requiring water resistance.
In biomedical engineering, the development of biocompatible and biodegradable polymers based on this monomer could lead to new materials for drug delivery systems, tissue scaffolding, and medical implants. The ability to tune the properties of the polymer by copolymerization with other monomers opens up a vast design space for creating materials with specific biological interactions. nih.gov
Furthermore, the exploration of this compound in the context of supramolecular chemistry could lead to the development of self-assembling systems with complex architectures and functions. The interplay of hydrogen bonding from the amide group and hydrophobic interactions from the cyclohexyl moiety could be harnessed to create novel gels, liquid crystals, and other organized structures.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(cyclohexylmethyl)prop-2-enamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation reactions between cyclohexylmethylamine and acryloyl derivatives (e.g., acryloyl chloride). Key parameters include solvent choice (e.g., DMF or THF), temperature control (0–5°C for exothermic reactions), and stoichiometric ratios. For example, a two-step procedure with intermediate purification via flash chromatography (20% EtOAc/hexane) can achieve ~73% yield . Reaction monitoring via TLC and NMR ensures intermediate purity.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Spectroscopic techniques are critical:
- 1H/13C NMR : Confirms cyclohexyl proton environments (δ 1.0–2.5 ppm) and the enamide double bond (δ 5.5–6.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 207.3 for C₁₃H₂₁NO) and fragmentation patterns .
- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water. Stability tests under varying pH (2–12) and temperature (4–60°C) show degradation occurs at extremes (pH < 3 or >10, T > 50°C). Storage recommendations: desiccated at –20°C in amber vials .
Advanced Research Questions
Q. How do steric effects from the cyclohexyl group influence reactivity in cross-coupling or polymerization reactions?
- Methodological Answer : The cyclohexyl moiety induces steric hindrance, slowing nucleophilic attack at the β-carbon of the enamide. Kinetic studies (e.g., via UV-Vis monitoring of thiol-ene reactions) reveal rate reductions by 40–60% compared to linear alkyl analogs. Computational modeling (DFT) further predicts torsional strain in transition states .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). A systematic approach includes:
- Dose-response curves : Test across 3–5 log units (e.g., 1 nM–100 μM) to identify EC₅₀/IC₅₀ shifts.
- Target validation : Use CRISPR knockouts or selective inhibitors to confirm specificity (e.g., COX-2 vs. COX-1 inhibition) .
- Meta-analysis : Compare datasets from >5 independent studies to identify outliers .
Q. What in silico and experimental methods elucidate the mechanism of action in enzyme inhibition?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Predicts binding poses in enzyme active sites (e.g., HDACs or kinases).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) .
- Fluorescence quenching assays : Monitor real-time interactions (e.g., tryptophan residue perturbations in target proteins) .
Q. How can synthetic byproducts be minimized during large-scale production?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
